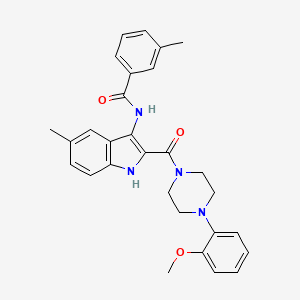

N-(2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

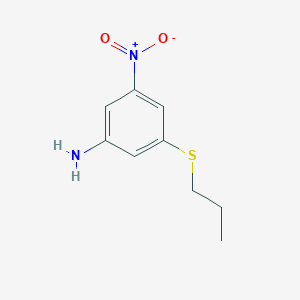

The compound is a derivative of para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), which is a piperazine derivative with stimulant effects . It has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world .

Synthesis Analysis

The synthesis of a similar compound, 2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP), was achieved by conjugating chloroacetylated derivative of 1- with trisubsituted cyclen with subsequent cleavage with trifluoroacetic acid (TFA) .Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple functional groups. The presence of the piperazine ring and the methoxyphenyl group are notable features .Scientific Research Applications

Radiolabeled Compounds for PET Imaging

[18F]p-MPPF , closely related to the chemical structure of interest, has been used as a radiolabeled antagonist for studying the 5-HT1A receptors with PET. This work illustrates the compound's application in neuropharmacology for exploring the serotonergic system in various animal models and humans. Such studies are crucial for understanding the brain's serotonin pathways, which are implicated in numerous psychiatric and neurological disorders. The research by Plenevaux and colleagues (2000) on [18F]p-MPPF highlighted its utility in chemistry, radiochemistry, animal studies, and human data via PET, along with its toxicity and metabolism profiles (Plenevaux et al., 2000).

Neuropharmacological Studies

Research on structure-affinity relationships has identified compounds with significant affinity and selectivity for dopamine D(3) receptors. Modifications to similar benzamide compounds have led to the identification of derivatives displaying moderate D(3) affinity, crucial for understanding dopamine's role in the brain and potential therapeutic applications for psychiatric disorders. Leopoldo et al. (2002) explored these relationships, identifying high-affinity D(3) ligands with notable selectivity over other neurotransmitter receptors, indicating the compound's potential in designing PET radiotracers for studying the dopaminergic system (Leopoldo et al., 2002).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O3/c1-19-7-6-8-21(17-19)28(34)31-26-22-18-20(2)11-12-23(22)30-27(26)29(35)33-15-13-32(14-16-33)24-9-4-5-10-25(24)36-3/h4-12,17-18,30H,13-16H2,1-3H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHSTTVQXOPGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)N4CCN(CC4)C5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2664768.png)

![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2664770.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2664777.png)

![(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2664778.png)

![1-(4-bromophenyl)-5-(2-chloro-4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2664785.png)

![3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2664788.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2664791.png)